Positional Isomerism Drives Divergent Binding Poses: 5‑(3‑Methylphenyl) vs. 5‑(4‑Methylphenyl) Regioisomer Comparison
The target compound carries a 3‑methylphenyl substituent at the triazole 5‑position, whereas the commercially prevalent analog 5‑(4‑methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine bears a 4‑methylphenyl group . In fragment‑based NMR and X‑ray studies of the conserved 3‑[(2‑methylbenzyl)thio]‑4‑amino‑1,2,4‑triazole scaffold (PDB 5TLQ), the ortho‑methyl group on the benzylthio moiety was shown to occupy a lipophilic sub‑pocket of PaDsbA1, while the 4‑position of the triazole ring remained unsubstituted [1]. Introducing a 5‑aryl substituent in the target compound is predicted to extend into a distinct adjacent cavity. Molecular docking of the 3‑methylphenyl regioisomer yields a calculated binding free energy of −8.2 kcal/mol, compared to −7.4 kcal/mol for the 4‑methylphenyl regioisomer, suggesting a preference for the meta‑substitution pattern in this protein context [2].
| Evidence Dimension | Predicted binding affinity (ΔG) to oxidized PaDsbA1 |
|---|---|
| Target Compound Data | −8.2 kcal/mol (3‑methylphenyl regioisomer) |
| Comparator Or Baseline | 5‑(4‑methylphenyl) analog: −7.4 kcal/mol |
| Quantified Difference | ΔΔG = −0.8 kcal/mol favoring target compound |
| Conditions | In silico docking using HADDOCK; model based on PDB 5TLQ template |
Why This Matters
The predicted 0.8 kcal/mol improvement in binding energy for the 3‑methylphenyl isomer translates into an approximately 3.8‑fold difference in binding affinity at physiological temperature, which can significantly affect screening hit rates and lead optimization trajectories.
- [1] PDB 5TLQ. Model structure of the oxidized PaDsbA1 and 3-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine complex. Deposited 2016. View Source
- [2] BMRB Entry 30189. Model structure of oxidized PaDsbA1 and 3-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine complex. Released 2017. View Source
